Xylose-1-13C
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Overview
Description
Xylose-1-13C: is a labeled form of xylose, a five-carbon sugar (aldopentose) that is commonly found in the hemicellulose of plant cell walls. The “13C” denotes that the carbon at the first position is the isotope carbon-13, which is used in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy . This compound is valuable for tracing metabolic pathways and studying the fermentation processes of xylose .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Xylose-1-13C typically involves the incorporation of carbon-13 into the xylose molecule. This can be achieved through chemical synthesis or biosynthetic methods using microorganisms that metabolize carbon-13 labeled substrates .
Industrial Production Methods: Industrial production of this compound often involves the fermentation of lignocellulosic biomass, where xylose is released and subsequently labeled with carbon-13. This process may include the use of genetically engineered microorganisms to enhance the incorporation of the isotope .
Chemical Reactions Analysis
Types of Reactions: Xylose-1-13C undergoes various chemical reactions, including:
Oxidation: Xylose can be oxidized to form xylonic acid.
Reduction: Reduction of xylose leads to the formation of xylitol.
Isomerization: Xylose can be isomerized to xylulose.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as nitric acid or bromine water.
Reduction: Commonly uses reducing agents like sodium borohydride or catalytic hydrogenation.
Isomerization: Often catalyzed by enzymes such as xylose isomerase.
Major Products:
Xylonic Acid: From oxidation.
Xylitol: From reduction.
Xylulose: From isomerization.
Scientific Research Applications
Chemistry: Xylose-1-13C is used in NMR spectroscopy to study the structure and dynamics of carbohydrates. It helps in understanding the conformational changes and interactions of xylose in various environments .
Biology: In biological research, this compound is used to trace metabolic pathways involving xylose. It aids in studying the fermentation processes and the role of xylose in cellular metabolism .
Medicine: this compound is used in diagnostic tests to assess the absorption of xylose in the gastrointestinal tract. It helps in diagnosing conditions like malabsorption syndromes .
Industry: In the industrial sector, this compound is used to optimize the production of biofuels and biochemicals from lignocellulosic biomass. It helps in understanding the efficiency of microbial fermentation processes .
Mechanism of Action
Xylose-1-13C exerts its effects primarily through its incorporation into metabolic pathways. The labeled carbon-13 allows researchers to track the molecule’s journey through various biochemical processes. In metabolic studies, it helps identify the intermediates and end products of xylose metabolism, providing insights into the efficiency and regulation of these pathways .
Comparison with Similar Compounds
Xylulose-1-13C: Another labeled sugar used in metabolic studies.
Xylitol-1-13C: A reduced form of xylose labeled with carbon-13.
Glucose-1-13C: A six-carbon sugar labeled with carbon-13, used for similar metabolic studies.
Uniqueness: Xylose-1-13C is unique due to its specific labeling at the first carbon position, which provides detailed insights into the metabolic pathways of pentose sugars. Its use in NMR spectroscopy and metabolic tracing makes it a valuable tool in both fundamental and applied research .
Properties
Molecular Formula |
C5H10O5 |
---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
(2R,3S,4R)-2,3,4,5-tetrahydroxy(113C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i1+1 |
InChI Key |
PYMYPHUHKUWMLA-LDQVMZNUSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@H]([13CH]=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
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